ethyl {[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
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Overview
Description
Ethyl {[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound characterized by its unique structure, which includes a benzodioxepin ring fused with a chromenone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multiple steps, starting with the preparation of the benzodioxepin and chromenone intermediates. The key steps include:
Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Chromenone Moiety: This involves the condensation of salicylaldehyde derivatives with active methylene compounds in the presence of a base.
Coupling Reaction: The final step involves the esterification of the chromenone intermediate with the benzodioxepin derivative using ethyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl {[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl {[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling.
Antioxidant Activity: Scavenging free radicals to protect cells from oxidative damage.
Comparison with Similar Compounds
Ethyl {[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate can be compared with other similar compounds such as:
3,4-Dihydro-2H-1,5-benzodioxepin Derivatives: Known for their biological activities and used in medicinal chemistry.
Chromenone Derivatives: Widely studied for their therapeutic potential, including anti-inflammatory and anticancer properties.
Benzothiadiazine Derivatives: Explored for their antimicrobial and antihypertensive activities.
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and applications.
Properties
Molecular Formula |
C23H22O7 |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
ethyl 2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C23H22O7/c1-3-26-21(24)13-29-16-6-7-17-19(12-16)30-14(2)22(23(17)25)15-5-8-18-20(11-15)28-10-4-9-27-18/h5-8,11-12H,3-4,9-10,13H2,1-2H3 |
InChI Key |
WQRZNGNGBGKNEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
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